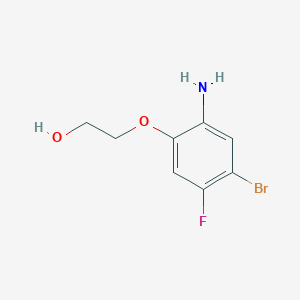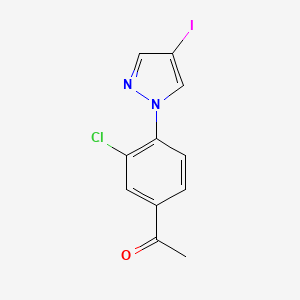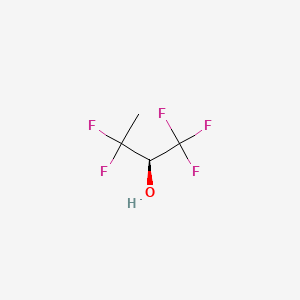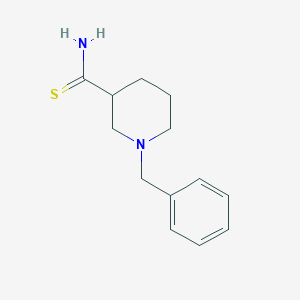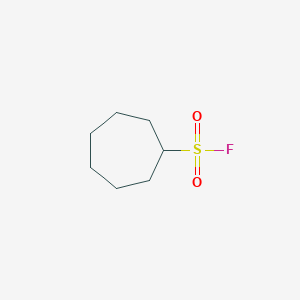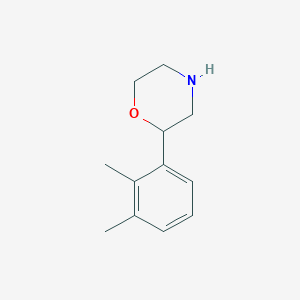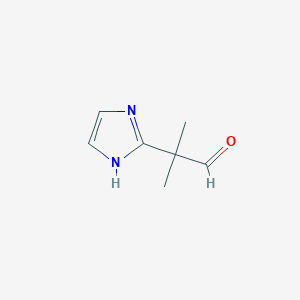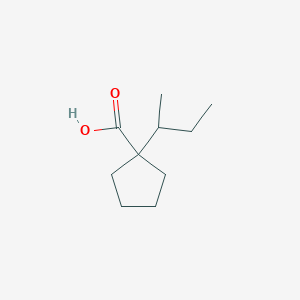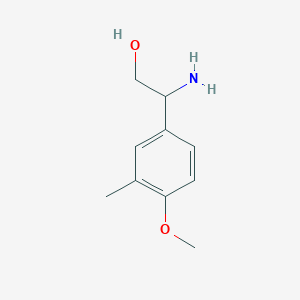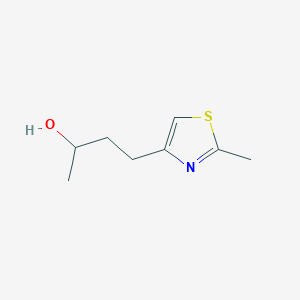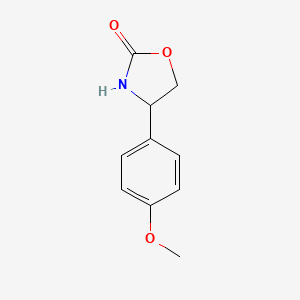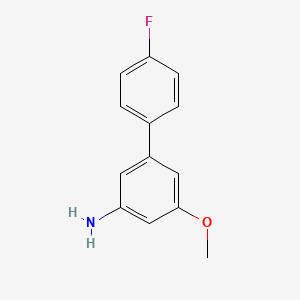
3-(4-Fluorophenyl)-5-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-5-methoxyaniline is an organic compound that belongs to the class of aromatic amines It features a fluorophenyl group and a methoxy group attached to an aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-methoxyaniline typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to form 4-fluoro-3-nitroaniline.
Reduction: The nitro group in 4-fluoro-3-nitroaniline is reduced to an amino group, yielding 4-fluoro-3-aminophenylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and high-yield reaction conditions to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluorophenyl)-5-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products
Oxidation: Nitro and nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)-5-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorophenyl)-5-methoxyaniline depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity. For example, it could act as an inhibitor of certain kinases or proteases.
Chemical Reactivity: The presence of the fluorophenyl and methoxy groups can influence its reactivity, making it a useful intermediate in various synthetic pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)-5-methoxyaniline: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Bromophenyl)-5-methoxyaniline: Similar structure but with a bromine atom instead of fluorine.
3-(4-Methylphenyl)-5-methoxyaniline: Similar structure but with a methyl group instead of fluorine.
Uniqueness
3-(4-Fluorophenyl)-5-methoxyaniline is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and reactivity. Fluorine atoms are known to enhance the stability and bioactivity of organic compounds, making this compound particularly valuable in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C13H12FNO |
|---|---|
Peso molecular |
217.24 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-5-methoxyaniline |
InChI |
InChI=1S/C13H12FNO/c1-16-13-7-10(6-12(15)8-13)9-2-4-11(14)5-3-9/h2-8H,15H2,1H3 |
Clave InChI |
FBRIJPXGYNDQRW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)N)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



